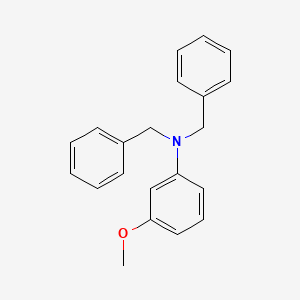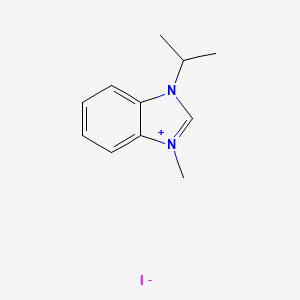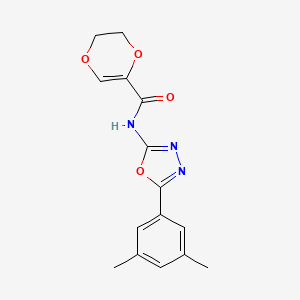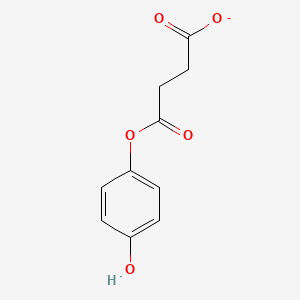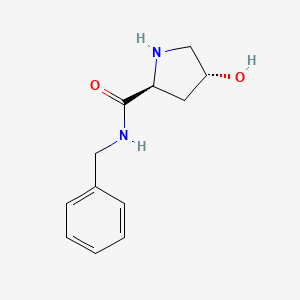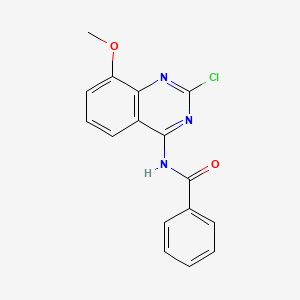
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties
Méthodes De Préparation
The synthesis of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide typically involves the condensation of 2-chloro-8-methoxyquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound may also interfere with signaling pathways that regulate cell cycle progression .
Comparaison Avec Des Composés Similaires
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide can be compared with other quinazoline derivatives such as:
Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum EGFR inhibitor with activity against multiple mutations.
These compounds share a similar quinazoline core structure but differ in their substituents and specific molecular targets, which contribute to their unique pharmacological profiles .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and drug development. Its diverse chemical reactivity and biological activities make it a valuable tool for researchers in various scientific fields.
Propriétés
Formule moléculaire |
C16H12ClN3O2 |
|---|---|
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
N-(2-chloro-8-methoxyquinazolin-4-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-22-12-9-5-8-11-13(12)18-16(17)20-14(11)19-15(21)10-6-3-2-4-7-10/h2-9H,1H3,(H,18,19,20,21) |
Clé InChI |
KMKSLLUFPJCOGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(N=C2NC(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
